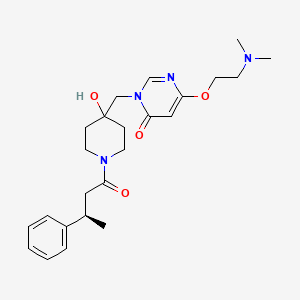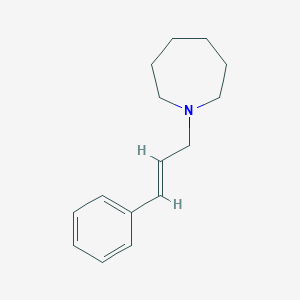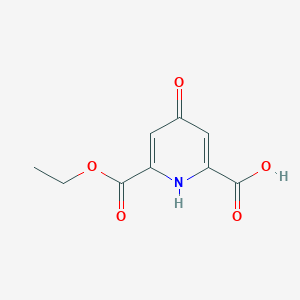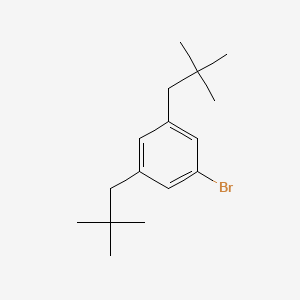
1-Bromo-3,5-dineopentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-dineopentylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two neopentyl groups at the 3 and 5 positions
Méthodes De Préparation
The synthesis of 1-Bromo-3,5-dineopentylbenzene typically involves the bromination of 3,5-dineopentylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the process.
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-3,5-dineopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The major products formed depend on the nucleophile used.
Oxidation Reactions: The neopentyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-Bromo-3,5-dineopentylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors due to its bulky neopentyl groups.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3,5-dineopentylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. The neopentyl groups provide steric hindrance, influencing the reaction rate and selectivity.
In biological systems, the compound’s bulky neopentyl groups can interact with enzyme active sites, potentially inhibiting enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-3,5-dineopentylbenzene include:
1-Bromo-3,5-dimethylbenzene: This compound has methyl groups instead of neopentyl groups, resulting in different steric and electronic properties.
1-Bromo-3,5-diethylbenzene: The ethyl groups provide less steric hindrance compared to neopentyl groups, affecting the compound’s reactivity and applications.
1-Bromo-3,5-dinitrobenzene: The presence of nitro groups significantly alters the compound’s electronic properties, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its bulky neopentyl groups, which provide significant steric hindrance and influence the compound’s reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C16H25Br |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
1-bromo-3,5-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)10-12-7-13(9-14(17)8-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
Clé InChI |
YWOAYDOBXQPHAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=CC(=C1)Br)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


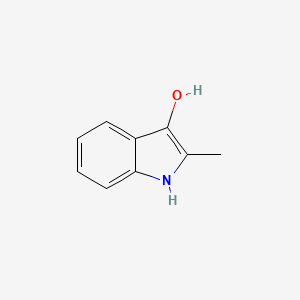
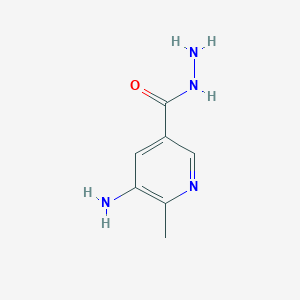
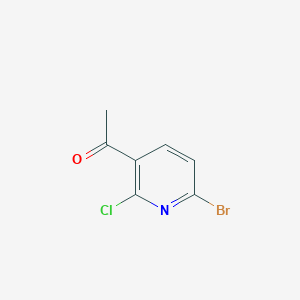

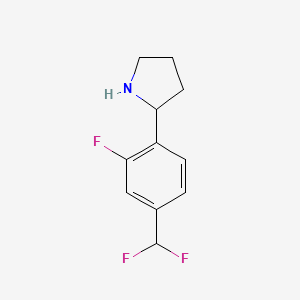
![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
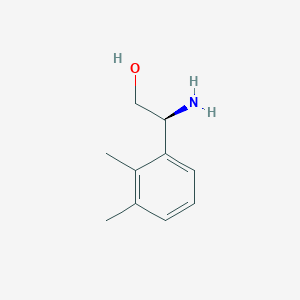
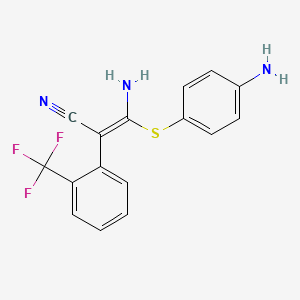
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
